molecular formula C11H13NOS B1517157 4-(Cyclopropylmethoxy)benzene-1-carbothioamide CAS No. 1019568-41-2

4-(Cyclopropylmethoxy)benzene-1-carbothioamide

Cat. No.: B1517157
CAS No.: 1019568-41-2
M. Wt: 207.29 g/mol
InChI Key: NQWNKYLOLYWJGU-UHFFFAOYSA-N
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Description

4-(Cyclopropylmethoxy)benzene-1-carbothioamide is a chemical compound characterized by a benzene ring substituted with a cyclopropylmethoxy group and a carbothioamide functional group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Cyclopropylmethoxy)benzene-1-carbothioamide typically involves the following steps:

  • Benzene Derivative Preparation: Starting with a benzene derivative, such as 4-hydroxybenzene-1-carbothioamide.

  • Cyclopropylmethoxy Group Introduction: The cyclopropylmethoxy group is introduced through a reaction with cyclopropylmethyl chloride and a suitable base.

  • Purification: The final product is purified through recrystallization or chromatography.

Industrial Production Methods: In an industrial setting, the compound is synthesized using large-scale reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and automated systems are often employed to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions: 4-(Cyclopropylmethoxy)benzene-1-carbothioamide can undergo various chemical reactions, including:

  • Oxidation: Conversion to corresponding oxo derivatives.

  • Reduction: Reduction of the carbothioamide group to a thiourea derivative.

  • Substitution: Replacement of the cyclopropylmethoxy group with other functional groups.

Common Reagents and Conditions:

  • Oxidation: Using oxidizing agents like potassium permanganate or chromium trioxide.

  • Reduction: Employing reducing agents such as lithium aluminum hydride.

  • Substitution: Utilizing nucleophiles and electrophiles under controlled conditions.

Major Products Formed:

  • Oxidation Products: 4-(Cyclopropylmethoxy)benzene-1-carboxylic acid.

  • Reduction Products: this compound.

  • Substitution Products: Various derivatives depending on the substituent introduced.

Scientific Research Applications

4-(Cyclopropylmethoxy)benzene-1-carbothioamide has found applications in several scientific fields:

  • Chemistry: Used as an intermediate in organic synthesis and as a reagent in chemical research.

  • Biology: Studied for its potential biological activity, including enzyme inhibition and receptor binding.

  • Medicine: Investigated for its therapeutic potential in treating various diseases.

  • Industry: Employed in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 4-(Cyclopropylmethoxy)benzene-1-carbothioamide exerts its effects involves:

  • Molecular Targets: Interaction with specific enzymes or receptors.

  • Pathways Involved: Modulation of biochemical pathways related to disease processes.

Comparison with Similar Compounds

  • 4-(Cyclopropylmethoxy)benzaldehyde: Similar structure but with an aldehyde group instead of carbothioamide.

  • 4-(Cyclopropylmethoxy)phenol: Similar structure but with a hydroxyl group instead of carbothioamide.

Uniqueness: 4-(Cyclopropylmethoxy)benzene-1-carbothioamide is unique due to its carbothioamide group, which imparts distinct chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

4-(cyclopropylmethoxy)benzenecarbothioamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NOS/c12-11(14)9-3-5-10(6-4-9)13-7-8-1-2-8/h3-6,8H,1-2,7H2,(H2,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQWNKYLOLYWJGU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1COC2=CC=C(C=C2)C(=S)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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